molecular formula C9H18N2O4 B1336258 2-[[2-(Boc-amino)ethyl]amino]acetic acid CAS No. 90495-99-1

2-[[2-(Boc-amino)ethyl]amino]acetic acid

Cat. No. B1336258
CAS RN: 90495-99-1
M. Wt: 218.25 g/mol
InChI Key: LZQSLXNZORCPAR-UHFFFAOYSA-N
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Description

2-[[2-(Boc-amino)ethyl]amino]acetic acid is a chemical compound that features a Boc-protected amino group. The Boc group (Di-tert butyl dicarbonate) is a common protecting group used in organic synthesis to protect amino functionalities during reactions that might otherwise affect them. This compound is likely to be an intermediate or a building block in the synthesis of more complex molecules, such as pharmaceuticals or peptides.

Synthesis Analysis

The synthesis of related compounds often involves the protection of amino groups to prevent unwanted side reactions. For instance, the Boc group has been used to protect the amino group in 2-aminomethylphenylacetic acid, which is an important intermediate in the synthesis of certain antibiotics like ceforanide . The Boc group provides a higher yield compared to other protecting agents, although its removal can be more challenging . Similarly, Boc-protected amino acid derivatives have been synthesized using base-labile protecting groups, such as the Anpe group, which can be selectively removed under certain conditions .

Molecular Structure Analysis

The molecular structure of Boc-protected amino acid derivatives is characterized by the presence of the Boc group attached to the nitrogen atom of the amino group. This moiety is bulky and provides steric protection, which is crucial during synthesis. The Boc group can be introduced through reactions with Di-tert butyl dicarbonate and later removed under acidic conditions. For example, N-Boc-protected alanine hydrazide derivatives have been synthesized and cyclized to form oxadiazoles, demonstrating the versatility of Boc-protected intermediates in organic synthesis .

Chemical Reactions Analysis

Boc-protected amino compounds can undergo various chemical reactions. For instance, they can be involved in cyclization reactions to form heterocyclic compounds, as seen in the conversion of N'-ethoxymethylene-2-(N-Boc-amino)propionohydrazides into oxadiazoles . Additionally, the debenzylation of N-Boc protected amino derivatives can be facilitated by acids, which is a critical step in the synthesis of certain enzyme inhibitors . The Boc group itself can be removed under acidic conditions, which is a common deprotection step in the synthesis of peptides and other nitrogen-containing compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-protected amino acids and their derivatives are influenced by the presence of the Boc group. This group increases the molecular weight and steric bulk, affecting solubility and reactivity. The Boc group is stable under basic conditions but can be cleaved under acidic conditions, which is a key feature exploited in synthetic chemistry. For example, the debenzylation of double-protected amino derivatives has been achieved using acetic acid, highlighting the importance of understanding the chemical properties of these groups for successful deprotection .

Scientific Research Applications

  • Conversion to Oxadiazoles : Kudelko and Zieliński (2010) demonstrated the conversion of derivatives of N-Boc-protected alanine hydrazide into oxadiazoles using glacial acetic acid. This suggests the potential of 2-[[2-(Boc-amino)ethyl]amino]acetic acid in synthesizing heterocyclic compounds, which are significant in pharmaceutical chemistry (Kudelko & Zieliński, 2010).

  • Protecting Methods for Amino Group : Zhao, Wang, and Liu (2014) compared different protecting agents for the amino group in related compounds, highlighting the use of BOC (Di-tert butyl dicarbonate) as an efficient protecting group. This study underscores the importance of 2-[[2-(Boc-amino)ethyl]amino]acetic acid in creating protected intermediates for further chemical synthesis (Zhao, Wang, & Liu, 2014).

  • Synthesis of Amino Acid Derivatives : Brambilla et al. (2014) achieved asymmetric syntheses of methyl N-Boc-2-deoxy-2-amino derivatives from sorbic acid. This research demonstrates the compound's role in synthesizing structurally complex amino acids, which are crucial in medicinal chemistry and drug development (Brambilla et al., 2014).

  • Application in Peptide Synthesis : Thalluri et al. (2013) discussed the use of related compounds as efficient coupling reagents for peptide synthesis. Their study suggests that derivatives of 2-[[2-(Boc-amino)ethyl]amino]acetic acid could be valuable in synthesizing peptides without racemization, which is critical for therapeutic applications (Thalluri et al., 2013).

  • Synthesis of Cryptands and Macrocycles : Oijen et al. (1994) utilized Boc-protected compounds for the synthesis of amino acid-based cryptands and macrocycles. This highlights the compound's role in creating complex molecular structures for potential applications in material science and catalysis (Oijen et al., 1994).

Safety And Hazards

When handling “2-[[2-(Boc-amino)ethyl]amino]acetic acid”, one should avoid breathing its dust, fume, gas, mist, vapors, or spray . If it comes into contact with the skin, wash with plenty of soap and water . Protective gloves, clothing, eye protection, and face protection should be worn . If it gets in the eyes, rinse cautiously with water for several minutes .

Future Directions

The use of Boc as a protecting group for amines has become increasingly popular in recent years . It is now ranked as "one of the most commonly used protective groups for amines" . As such, “2-[[2-(Boc-amino)ethyl]amino]acetic acid” and similar compounds are likely to continue playing a significant role in organic synthesis .

properties

IUPAC Name

2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11-5-4-10-6-7(12)13/h10H,4-6H2,1-3H3,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZQSLXNZORCPAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00431471
Record name (N'-Boc-2'-aminoethyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[2-(Boc-amino)ethyl]amino]acetic acid

CAS RN

90495-99-1
Record name (N'-Boc-2'-aminoethyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared by a modification of the procedure by Heimer, et al. Int. J. Pept., 1984, 23, 203-211 N-(2-Aminoethyl)glycine (1, 3.00 g; 25.4 mmol) was dissolved in water (50 ml), dioxane (50 ml) was added, and the pH was adjusted to 11.2 with 2 N sodium hydroxide. tert-Butyl-4-nitrophenyl carbonate (7.29 g; 30.5 mmol) was dissolved in dioxane (40 ml) and added dropwise over a period of 2 h, during which time the pH was maintained at 11.2 with 2 N sodium hydroxide. The pH was adjusted periodically to 11.2 for three more hours and then the solution was left overnight. The solution was cooled to 0° C. and the pH was carefully adjusted to 3.5 with 0.5 M hydrochloric acid. The aqueous solution was washed with chloroform (3×200 ml), the pH adjusted to 9.5 with 2N sodium hydroxide and the solution was evaporated to dryness, in vacuo (14 mmHg). The residue was extracted with DMF (25+2×10 ml) and the extracts filtered to remove excess salt. This results in a solution of the title compound in about 60% yield and greater than 95% purity by tlc (system 1 and visualised with ninhydrin, Rf=0.3). The solution was used in the following preparations of Boc-aeg derivates without further purification.
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